1-(4-Bromo-phenyl)-5-methoxy-1H-indole
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Overview
Description
1-(4-Bromo-phenyl)-5-methoxy-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to a phenyl ring, which is further connected to a methoxy group and an indole structure. Indoles are significant in various fields due to their biological activities and presence in many natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-5-methoxy-1H-indole typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution, where a suitable methoxy donor reacts with the brominated phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by the cyclization to form the indole structure. These processes are optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-phenyl)-5-methoxy-1H-indole undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, introducing various electrophiles to the aromatic system.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with a catalyst like Fe or AlCl3.
Methoxylation: Methoxy donors such as methanol (CH3OH) in the presence of a base.
Cyclization: Catalysts like palladium (Pd) or copper (Cu) in transition-metal-catalyzed cyclization.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Scientific Research Applications
1-(4-Bromo-phenyl)-5-methoxy-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-phenyl)-5-methoxy-1H-indole involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Bromo-phenyl)-1H-pyrazole: Shares the bromophenyl group but differs in the heterocyclic structure.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole: Another bromophenyl derivative with a different heterocyclic core.
Uniqueness: 1-(4-Bromo-phenyl)-5-methoxy-1H-indole is unique due to its specific combination of functional groups and the indole structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H12BrNO |
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Molecular Weight |
302.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-methoxyindole |
InChI |
InChI=1S/C15H12BrNO/c1-18-14-6-7-15-11(10-14)8-9-17(15)13-4-2-12(16)3-5-13/h2-10H,1H3 |
InChI Key |
QHCNTFMXLIXVKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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